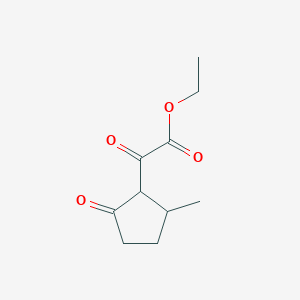

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

CAS No.:

Cat. No.: VC16490224

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O4 |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3 |

| Standard InChI Key | MAFVZWYBTHVSDU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1C(CCC1=O)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate . Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol . The structure features a cyclopentane ring substituted with a methyl group at position 2, two ketone groups at positions 2 and 5, and an ethyl ester moiety attached to the α-keto acid group .

Synthesis and Purification

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step process involving:

-

Cyclopentane Ring Formation: Cyclization of a diketone precursor to generate the 2-methyl-5-oxocyclopentane scaffold.

-

α-Keto Acid Introduction: Condensation with glyoxylic acid derivatives to install the α-keto acid group.

-

Esterification: Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester .

Physicochemical Properties and Stability

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and sparingly soluble in water .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .

Thermal Properties

No melting point data are publicly available, but analogous esters typically exhibit melting ranges between 50–100°C.

Prices scale non-linearly with quantity, reflecting synthesis complexity .

Applications in Pharmaceutical Research

Role in DAAO Inhibitor Development

The compound is cited in patent JP2007517056A as a structural analog in the synthesis of D-amino acid oxidase (DAAO) inhibitors . DAAO inhibitors are investigated for treating neurodegenerative disorders (e.g., Alzheimer’s disease) by modulating D-serine levels, which influence NMDA receptor activity . While not the active pharmaceutical ingredient itself, this ester’s α-keto acid group is critical for coordinating to the DAAO active site in precursor molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume